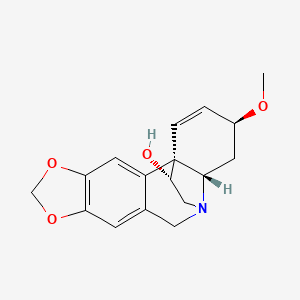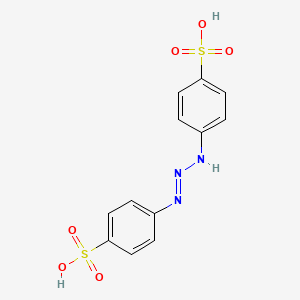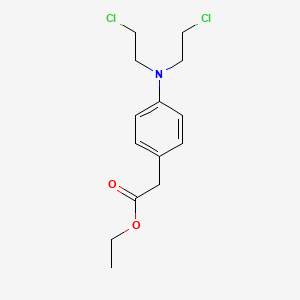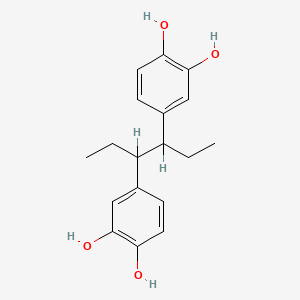
Tridihexethyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridihexethyl bromide is an organic bromide salt. It contains a tridihexethyl.
Aplicaciones Científicas De Investigación
Effect of Bromide Ions on Disinfection Byproducts
- Study on Disinfection Byproducts : Research explored the impact of bromide ions on the formation and speciation of disinfection byproducts during chlorination. It was found that the presence of bromide ions influenced the yield and type of trihalomethanes and haloacetic acids formed during water treatment processes (Hua, Reckhow, & Kim, 2006).
Bromide in Environmental and Biological Systems
- Groundwater Recharge Assessment Using Bromide Tracers : Tritium and bromide tracers were used to evaluate groundwater recharge under different land use practices in Hebei Plain, China. This study highlighted the effectiveness of bromide as a tracer in environmental research (Wang, Jin, Nimmo, Yang, & Wang, 2008).
Applications in Organic Chemistry and Catalysis
- Heck Reactions in Phosphonium Salt Ionic Liquids : A study demonstrated that Heck cross-coupling reactions of aryl iodides and bromides with olefins yield excellent results in certain phosphonium salt ionic liquids. This research shows the utility of bromide compounds in facilitating organic reactions (Gerritsma, Robertson, McNulty, & Capretta, 2004).
Analytical Applications
- Gas-Chromatographic Method for Detecting Bromide : A method was developed for the quantitative determination of bromide in biological fluids using gas chromatography. This technique underscores the importance of bromide in analytical chemistry (Maiorino, Gandolfi, & Sipes, 1980).
Propiedades
Nombre del producto |
Tridihexethyl bromide |
|---|---|
Fórmula molecular |
C21H36BrNO |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;bromide |
InChI |
InChI=1S/C21H36NO.BrH/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NXKAZKHSCKBZCB-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
SMILES canónico |
CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)
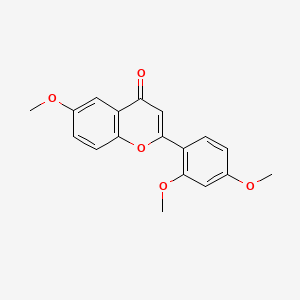

![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)

![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)


